molecular formula C26H16N2O6 B2935604 2-oxo-N-[3-(2-oxo-2H-chromene-3-amido)phenyl]-2H-chromene-3-carboxamide CAS No. 1847-03-6

2-oxo-N-[3-(2-oxo-2H-chromene-3-amido)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2935604
CAS No.: 1847-03-6
M. Wt: 452.422
InChI Key: OBDOSUHQXZZIOR-UHFFFAOYSA-N
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Description

2-oxo-N-[3-(2-oxo-2H-chromene-3-amido)phenyl]-2H-chromene-3-carboxamide is a complex organic compound belonging to the class of coumarins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[3-(2-oxo-2H-chromene-3-amido)phenyl]-2H-chromene-3-carboxamide typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method yields the desired compound in high purity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as avoiding hazardous reagents and solvents, is often emphasized to ensure environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[3-(2-oxo-2H-chromene-3-amido)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4, and basic Al2O3 . The reactions are often carried out under reflux conditions or using catalysts such as potassium 1,2,3,6-tetrahydrophthalimide and iodine .

Major Products Formed

The major products formed from these reactions include various derivatives of coumarins, such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, and methine dyes .

Scientific Research Applications

2-oxo-N-[3-(2-oxo-2H-chromene-3-amido)phenyl]-2H-chromene-3-carboxamide has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets 2-oxo-N-[3-(2-oxo-2H-chromene-3-amido)phenyl]-2H-chromene-3-carboxamide apart from other similar compounds is its unique structure, which allows it to exhibit a wide range of biological activities. Its dual chromene structure enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research and industrial applications .

Properties

IUPAC Name

2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O6/c29-23(19-12-15-6-1-3-10-21(15)33-25(19)31)27-17-8-5-9-18(14-17)28-24(30)20-13-16-7-2-4-11-22(16)34-26(20)32/h1-14H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDOSUHQXZZIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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